3-Amino-6-propoxypyridine-2-carbonitrile
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Overview
Description
3-Amino-6-propoxypyridine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C9H11N3O It is characterized by a pyridine ring substituted with an amino group at the 3-position, a propoxy group at the 6-position, and a cyano group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-propoxypyridine-2-carbonitrile can be achieved through various synthetic routes.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-6-propoxypyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The propoxy group can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve nucleophilic reagents under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Primary amines.
Substitution: Various alkoxy or functional group-substituted derivatives.
Scientific Research Applications
3-Amino-6-propoxypyridine-2-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-6-propoxypyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the cyano and propoxy groups can enhance binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
2-Amino-3,5-dicarbonitrile-6-sulfanylpyridine: This compound has similar structural features but includes a sulfanyl group, which can impart different chemical and biological properties.
6-Amino-3-pyridinecarbonitrile: This compound lacks the propoxy group, which can affect its reactivity and applications.
Uniqueness: 3-Amino-6-propoxypyridine-2-carbonitrile is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and binding interactions. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C9H11N3O |
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Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-amino-6-propoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C9H11N3O/c1-2-5-13-9-4-3-7(11)8(6-10)12-9/h3-4H,2,5,11H2,1H3 |
InChI Key |
BFINYEPUCDWTAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC(=C(C=C1)N)C#N |
Origin of Product |
United States |
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